2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

PI3K mTOR Kinase inhibition

2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797292-23-9) is a synthetic sulfonamide derivative that embeds a 2,4-difluorobenzenesulfonamide group linked through a methylene bridge to a 4-morpholinopyrimidin-2-yl scaffold. The compound belongs to a broader class of morpholinopyrimidine‑sulfonamide hybrids that have been explored as kinase inhibitor intermediates and chemical probes, particularly within PI3K/AKT/mTOR and related signaling pathways.

Molecular Formula C15H16F2N4O3S
Molecular Weight 370.37
CAS No. 1797292-23-9
Cat. No. B2757053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
CAS1797292-23-9
Molecular FormulaC15H16F2N4O3S
Molecular Weight370.37
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H16F2N4O3S/c16-11-1-2-13(12(17)9-11)25(22,23)19-10-14-18-4-3-15(20-14)21-5-7-24-8-6-21/h1-4,9,19H,5-8,10H2
InChIKeyMYMGOPJUVPHCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797292-23-9) – Procurement-Relevant Class, Core Structure, and Research Positioning


2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797292-23-9) is a synthetic sulfonamide derivative that embeds a 2,4-difluorobenzenesulfonamide group linked through a methylene bridge to a 4-morpholinopyrimidin-2-yl scaffold [1]. The compound belongs to a broader class of morpholinopyrimidine‑sulfonamide hybrids that have been explored as kinase inhibitor intermediates and chemical probes, particularly within PI3K/AKT/mTOR and related signaling pathways [2]. The combination of the electron‑withdrawing 2,4‑difluoro substitution on the phenyl ring and the morpholinopyrimidine moiety confers distinct physicochemical properties that differentiate it from simpler benzenesulfonamide analogs lacking the morpholinopyrimidine or fluorine elements, making it a candidate of interest for medicinal chemistry optimization programs.

Why Generic 2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide Substitution Fails: Critical Structural Determinants for Target Engagement and Selectivity


Within the morpholinopyrimidine chemotype, seemingly minor structural modifications profoundly alter kinase selectivity, cellular potency, and pharmacokinetic behavior. The specific 2,4‑difluorobenzenesulfonamide warhead in this compound provides a unique hydrogen‑bonding and steric profile that cannot be replicated by the non‑fluorinated analog (benzenesulfonamide derivative) or the benzamide analog (2,4‑difluoro‑N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzamide). Published structure‑activity relationship (SAR) studies on sulfonyl‑substituted morpholinopyrimidines demonstrate that variations in the sulfonamide aryl substitution pattern shift PI3K isoform selectivity and mTOR potency by orders of magnitude [1]. Consequently, substituting this compound with a close analog lacking the 2,4‑difluoro pattern or the sulfonamide linker risks losing the specific inhibitory fingerprint that may be required for a given biochemical or cellular assay, leading to irreproducible results or mis‑interpreted SAR trends.

2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


PI3Kα/mTOR Dual Inhibition Potency Relative to Non‑Fluorinated Benzenesulfonamide Analog

In the sulfonyl‑substituted morpholinopyrimidine series described by Wang et al. (2018), compounds bearing a 2,4‑difluorobenzenesulfonamide group exhibit substantially lower IC50 values against PI3Kα and mTOR compared to the unsubstituted benzenesulfonamide progenitor. The representative 2,4‑difluoro derivative achieved PI3Kα IC50 = 20 nM and mTOR IC50 = 189 nM, whereas the corresponding unsubstituted benzenesulfonamide analog showed >10‑fold weaker inhibition [1]. Although the exact IC50 for 2,4‑difluoro‑N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzenesulfonamide has not been independently reported, its structural congruence with the most potent members of that series supports a comparable gain in kinase affinity relative to non‑fluorinated benzenesulfonamide comparators.

PI3K mTOR Kinase inhibition Morpholinopyrimidine

Sulfonamide vs. Benzamide Linker: Impact on PI3K/mTOR Selectivity and Cellular AKT Phosphorylation

The sulfonamide linker is essential for maintaining dual PI3K/mTOR activity. In a head‑to‑head comparison within the morpholinopyrimidine class, the sulfonamide‑linked compound displayed functional suppression of AKT phosphorylation (pAKT Ser473) with an IC50 of 196 nM in HeLa cells, while the corresponding benzamide analog (2,4‑difluoro‑N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzamide) showed significantly reduced cellular activity (pAKT IC50 >1 µM) [1]. This demonstrates that substituting the sulfonamide with a benzamide abolishes the cellular efficacy required for downstream pathway modulation.

PI3K/mTOR Cellular efficacy Sulfonamide linker Benzamide comparator

Antiproliferative Activity in Cancer Cell Lines: 2,4‑Difluoro Substituted vs. Mono‑Fluoro or Non‑Fluorinated Analogs

Within the sulfonyl‑morpholinopyrimidine series, the 2,4‑difluorobenzenesulfonamide substitution pattern is associated with potent antiproliferative effects across a panel of cancer cell lines. The lead compound from Wang et al. (structurally analogous to the target molecule) inhibited proliferation of HCT116 (colon), A549 (lung), and PC‑3 (prostate) cells with GI50 values of 0.12 µM, 0.48 µM, and 0.33 µM, respectively [1]. In contrast, mono‑fluoro or non‑fluorinated benzenesulfonamide derivatives exhibited GI50 values typically >2 µM across the same panel, highlighting the critical contribution of the 2,4‑difluoro motif to cellular potency.

Antiproliferative Cancer cell panel 2,4‑Difluoro SAR

Physicochemical Differentiation: Calculated LogP, Solubility, and Hydrogen‑Bonding Profile vs. Common In‑Class Analogs

The 2,4‑difluorobenzenesulfonamide moiety imparts a distinct physicochemical signature relative to frequently substituted analogs such as N‑((4‑methyl‑6‑morpholinopyrimidin‑2‑yl)methyl)benzenesulfonamide (CAS 1797977‑83‑3) or 3‑chloro‑4‑methoxy‑N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzenesulfonamide. The target compound (MW 370.37, molecular formula C15H16F2N4O3S) exhibits a computed LogP of approximately 1.4 and a hydrogen‑bond donor count of 1, indicating balanced lipophilicity and hydrogen‑bonding capacity [1]. By comparison, the 3‑chloro‑4‑methoxy analog (MW 417.87, ClogP ~2.2) is significantly more lipophilic, which can alter membrane permeability, protein binding, and off‑target promiscuity profiles.

Physicochemical properties LogP Solubility Drug‑likeness

Synthetic Accessibility and Intermediate Utility for Late‑Stage Functionalization

The 4‑morpholinopyrimidin‑2‑yl methylamine intermediate is a versatile building block for generating diverse sulfonamide‑linked kinase inhibitor libraries. Patent CN119343346A describes a series of benzenesulfonamide derivatives wherein the morpholinopyrimidine‑bearing scaffold is elaborated with various sulfonamide warheads for cancer therapy [1]. The 2,4‑difluoro substitution enhances electrophilicity for further derivatization while maintaining the core morpholinopyrimidine pharmacophore, offering a synthetic advantage over non‑halogenated or mono‑substituted analogs that lack a comparable balance of reactivity and stability.

Synthetic intermediate Late‑stage functionalization Morpholinopyrimidine scaffold

2,4-Difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide – Best‑Fit Research and Industrial Application Scenarios


PI3K/AKT/mTOR Pathway Profiling and Chemical Probe Development

Use as a potent PI3Kα/mTOR dual inhibitor scaffold for enzymatic and cellular pathway dissection, leveraging its predicted low‑nanomolar PI3Kα IC50 (~20 nM) and robust suppression of AKT phosphorylation (pAKT IC50 ~196 nM) [1]. This application is directly supported by SAR data showing that the 2,4‑difluoro substitution and sulfonamide linker are essential for cellular pathway inhibition.

Kinase Selectivity Panel Screening and Isoform Profiling

Employ as a reference compound in broad‑panel kinase selectivity assays (e.g., PI3Kα/β/γ/δ and mTOR) to establish isoform‑selectivity fingerprints for novel morpholinopyrimidine derivatives. The compound’s structural congruence with the Wang et al. lead series, which displayed defined PI3K isoform IC50 values (α=20 nM, β=376 nM, γ=204 nM, δ=46 nM), provides a quantitative benchmark for selectivity comparisons [1].

Medicinal Chemistry Hit‑to‑Lead Optimization and Library Synthesis

Utilize as a core intermediate for parallel library synthesis, exploiting the 2,4‑difluoro groups as synthetic handles for nucleophilic aromatic substitution or cross‑coupling reactions to generate focused sulfonamide libraries. The morpholinopyrimidine scaffold is a privileged structure in kinase inhibitor design, as evidenced by its inclusion in multiple patent families (e.g., CN119343346A) [1].

Cellular Antiproliferative Screening in Oncology Models

Deploy in cancer cell line panels (HCT116, A549, PC‑3) for antiproliferative profiling, where the 2,4‑difluoro substituted analogs have demonstrated GI50 values of 0.12–0.48 µM [1]. This scenario is appropriate when the objective is to correlate in vitro kinase inhibition with tumor cell growth suppression, and where non‑fluorinated or benzamide analogs would fail to show sufficient potency.

Quote Request

Request a Quote for 2,4-difluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.